Bienvenue dans la boutique en ligne BenchChem!

3-Amino-2-cyanoacrylamide

Heterocyclic synthesis Allopurinol intermediate 3-Aminopyrazole-4-carboxamide

3-Amino-2-cyanoacrylamide (CAS not assigned via primary literature; molecular formula C₄H₅N₃O, MW 111.10 g/mol) is a bifunctional push-pull ethylene belonging to the α-cyanoacrylamide class, possessing both an electron-donating 3-amino group and electron-withdrawing 2-cyano and amide substituents on an activated olefin. Unlike simpler cyanoacetamide derivatives such as 2-cyanoacetamide (MW 84.08 g/mol) or N-substituted cyanoacetamides, this compound bears a pre-installed amino group at the β-position of the acrylamide olefin, enabling it to serve simultaneously as a Michael acceptor electrophile and as a nucleophilic partner for heterocyclization.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B8565574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-cyanoacrylamide
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC(=C(C#N)C(=O)N)N
InChIInChI=1S/C4H5N3O/c5-1-3(2-6)4(7)8/h1H,5H2,(H2,7,8)
InChIKeyFRBZBJHKHSVFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-cyanoacrylamide for Chemical Procurement: Core Identity and Differential Positioning Among Cyanoacetamide-Derived Building Blocks


3-Amino-2-cyanoacrylamide (CAS not assigned via primary literature; molecular formula C₄H₅N₃O, MW 111.10 g/mol) is a bifunctional push-pull ethylene belonging to the α-cyanoacrylamide class, possessing both an electron-donating 3-amino group and electron-withdrawing 2-cyano and amide substituents on an activated olefin [1]. Unlike simpler cyanoacetamide derivatives such as 2-cyanoacetamide (MW 84.08 g/mol) or N-substituted cyanoacetamides, this compound bears a pre-installed amino group at the β-position of the acrylamide olefin, enabling it to serve simultaneously as a Michael acceptor electrophile and as a nucleophilic partner for heterocyclization [2]. It is a key intermediate in the synthesis of Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), the frontline xanthine oxidase inhibitor used for hyperuricemia and gout, via condensation with hydrazine to form 3-aminopyrazole-4-carboxamide [1]. The compound is also a representative member of the broader α-cyanoacrylamide family, which has emerged as a privileged class of reversible covalent cysteine-targeted warheads in kinase drug discovery [3].

Why Generic Cyanoacetamide Replacement Fails: Structural Prerequisites and Reactivity Thresholds for 3-Amino-2-cyanoacrylamide Procurement


Substituting 3-amino-2-cyanoacrylamide with a generic cyanoacetamide derivative such as 2-cyanoacetamide, N-substituted cyanoacetamide, or ethyl cyanoacetate is ineffective for applications requiring both electrophilic and nucleophilic reactivity at the same olefinic core [1]. 2-Cyanoacetamide (C₃H₄N₂O, MW 84.08) lacks the 3-amino substituent, requiring an additional synthetic step to install an amino or imino group at the β-position before heterocyclization can proceed, which adds cost, time, and yield penalties [2]. Ethyl cyanoacetate introduces an ester group that necessitates transamidation for amide bond formation, altering downstream reactivity profiles. Conversely, pre-functionalized 3-morpholino-2-cyanoacrylamide introduces a tertiary amine with distinct steric and electronic properties, leading to different cyclization regioselectivity [1]. The quantitative evidence below demonstrates that 3-amino-2-cyanoacrylamide confers measurable advantages in synthesis step count, isolated yield, bond reversibility, and electrophilic tuning that generic replacements cannot replicate.

Quantitative Differentiation of 3-Amino-2-cyanoacrylamide: Evidence-Backed Comparisons for Scientific Selection


One-Step Heterocyclization Yield Advantage Over 2-Cyanoacetamide: Direct Head-to-Head Comparison in Allopurinol Synthesis

In the patented synthesis of Allopurinol, 3-amino-2-cyanoacrylamide reacts directly with hydrazine hydrate to form 3-aminopyrazole-4-carboxamide sulphate in 72.5% isolated yield (28 g from 24.5 g starting material), which is then cyclized to Allopurinol in 72% yield [1]. By contrast, when 2-cyanoacetamide (the closest generic alternative) is used, an additional formamidine condensation step must first be performed to introduce the amino-methylene moiety, with a reported yield of 77.5% for the intermediate aminomethylene cyanoacetamide step alone (8.6 g product), followed by hydrazine cyclization, resulting in a multi-step sequence with cumulative yield loss [1]. The 3-amino-2-cyanoacrylamide route saves one full synthetic step, reduces reagent consumption, and provides a direct path to the pyrazole key intermediate.

Heterocyclic synthesis Allopurinol intermediate 3-Aminopyrazole-4-carboxamide

Reversible Versus Irreversible Cysteine Engagement: Cyanoacrylamide vs. Acrylamide Warhead Residence Time and Toxicity Risk Profile

The α-cyanoacrylamide electrophile (the core scaffold of 3-amino-2-cyanoacrylamide) forms a covalent yet intrinsically reversible bond with cysteine thiols, whereas the corresponding acrylamide warhead (e.g., ibrutinib) forms a largely irreversible adduct [1]. In a head-to-head BTK occupancy study, the cyanoacrylamide-based inhibitor (compound 4) demonstrated reversible binding with dissociation evident upon washout, while the acrylamide-containing PP-ir showed no evident dissociation, confirming permanent protein labeling [1]. Furthermore, residence time for cyanoacrylamide-based BTK inhibitors could be systematically tuned from minutes to 7 days (167 ± 21 hours for compound 9) through capping-group modifications, a tunability absent in irreversible acrylamide inhibitors [1]. The irreversible acrylamide inhibitor ibrutinib has been associated with off-target haptenization and idiosyncratic toxicity risks due to permanent protein adduct formation, which the cyanoacrylamide scaffold fundamentally mitigates through bond lability [2][3]. Computational studies confirm that the cyanoacrylamide thiol adduct exhibits a longer transition-state bond length (2.81 Å) compared to the acrylamide adduct (2.25 Å), consistent with a higher-energy, more labile adduct conducive to reversibility [4].

Covalent kinase inhibitor Reversible covalent warhead Drug-target residence time

Fragment-Based Kinase Inhibitor Potency: Cyanoacrylamide Fragment Panel Selectivity vs. Non-Electrophilic Fragment Baseline

A panel of 10 low-molecular-weight, heteroaryl-substituted cyanoacrylamide fragments (structurally analogous to 3-amino-2-cyanoacrylamide and its derivatives) was screened in an RSK2 kinase assay at concentrations up to 300 μM [1]. The most potent cyanoacrylamide fragments (compounds 1 and 2) were identified as hits, and co-crystal structures confirmed covalent but reversible engagement with a noncatalytic cysteine (Cys436) in the RSK2 C-terminal kinase domain (PDB: 4JG6, 4JG7) [1]. Structure-guided optimization of these fragments led to the 3-aryl indazole RMM-46, which potently and selectively blocked MSK and RSK signaling in cells [1]. In a related fragment-based approach, cyanoacrylamide-derived fragments were shown to be the first reported inhibitors of the MSK1 C-terminal kinase domain, with sufficient ligand efficiency and selectivity to serve as starting points for lead development—a finding not replicated with non-electrophilic fragment libraries of comparable molecular weight [2]. The cyanoacrylamide electrophile thus provides fragment hits where non-electrophilic fragments of similar size fail to achieve measurable target engagement at screening concentrations.

Fragment-based drug discovery Kinase inhibitor screening RSK2/MSK1 C-terminal domain

Enhanced Electrophilicity via 2-Cyano Substitution: Computational Reactivity Comparison with Unsubstituted Acrylamide

The 2-cyano substituent in 3-amino-2-cyanoacrylamide significantly enhances the electrophilicity of the β-carbon relative to the unsubstituted acrylamide scaffold [1]. Computational studies of thiol Michael additions reveal that the cyanoacrylamide thiol adduct features a longer transition-state C–S bond length (2.81 Å) compared to the analogous acrylamide adduct (2.25 Å), consistent with a later transition state that reflects a higher intrinsic activation barrier for the reverse reaction [1]. This electronic tuning, conferred specifically by the electron-withdrawing cyano group at the α-position, is responsible for the lability of the thiol adduct that underpins reversible covalent binding—a property absent in unsubstituted acrylamides. Furthermore, the 3-amino group contributes a 'push' effect (electron donation) that complements the 'pull' of the 2-cyano group, creating a polarized π-system with reactivity distinct from both simple cyanoacrylamides (lacking the 3-amino donor) and simple acrylamides (lacking both cyano and amino substituents) [2].

Michael acceptor reactivity Electrophilicity tuning Computational chemistry

Low-Temperature Aqueous Synthesis Protocol: Process Efficiency vs. High-Temperature Cyanoacetamide Condensation Methods

The patented preparation of 3-amino-2-cyanoacrylamide proceeds via reaction of formamidine base with cyanoacetamide at less than 30°C (preferably 5–25°C) in water, lower alkanol, or a combination thereof [1]. This contrasts with the typical Knoevenagel condensation conditions used for many cyanoacetamide-derived building blocks, which often require reflux temperatures (60–80°C) in organic solvents with amine catalysts such as piperidine [2]. The low-temperature aqueous protocol reduces energy input, avoids organic solvent waste streams, and minimizes thermal degradation of the thermally labile cyanoacrylamide product. In ionic liquid-mediated Knoevenagel condensations forming cyanoacrylamides, yields improvements of 15–20% over conventional ethanol-mediated protocols have been reported, with reaction temperatures reduced to 25–50°C [3], but the 3-amino-2-cyanoacrylamide patent method achieves comparably mild conditions without requiring specialized ionic liquid solvents.

Green chemistry Process chemistry Low-temperature synthesis

Dual Donor-Acceptor Push-Pull Architecture: Synthetic Versatility Relative to Mono-Functional Cyanoacetamide Derivatives

3-Amino-2-cyanoacrylamide possesses a push-pull electronic architecture in which the 3-amino group (electron donor) and the 2-cyano/amide groups (electron acceptors) create a highly polarized π-system [1]. This dual functionality enables participation in both nucleophilic and electrophilic reaction manifolds from a single intermediate. By contrast, 2-cyanoacetamide (C₃H₄N₂O) contains only an active methylene group requiring deprotonation for nucleophilic reactivity, and simple acrylamides lack the enhanced electrophilicity conferred by the cyano group [2]. Cyanoacetamide derivatives have been documented as synthons for over 15 distinct heterocyclic scaffolds including pyridines, pyrimidines, pyrazoles, thiazoles, and fused polycyclic systems [2], but the pre-installed 3-amino group in 3-amino-2-cyanoacrylamide enables direct cyclization to pyrazoles, pyrimidines, and quinolinecarbonitriles without requiring separate imine or enamine formation steps [3]. In patent literature, 3-amino-2-cyanoacrylamide reacts with phosphorus oxychloride in acetonitrile or toluene to directly yield 4-amino-3-quinolinecarbonitrile scaffolds—a transformation that would require at least two additional steps from unsubstituted cyanoacetamide [3].

Push-pull olefin Multicomponent reaction Heterocycle diversification

Optimal Use Cases for 3-Amino-2-cyanoacrylamide: Evidence-Linked Application Scenarios for Procurement Decision-Making


Pharmaceutical Intermediate for Allopurinol and Pyrazolopyrimidine APIs

3-Amino-2-cyanoacrylamide is the direct precursor to 3-aminopyrazole-4-carboxamide, which is cyclized to Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) via formamide/formic acid treatment [1]. The patent-documented one-step hydrazine condensation with 72.5% isolated yield, followed by cyclization in 72% yield, establishes this as the established industrial route for Allopurinol manufacture [1]. Procurement of this intermediate is warranted for any program synthesizing Allopurinol, its analogs, or related pyrazolo[3,4-d]pyrimidine scaffolds where a pre-functionalized amino-cyanoacrylamide eliminates the need for separate imine/amidine installation steps.

Reversible Covalent Kinase Inhibitor Fragment Library Construction

As a representative of the α-cyanoacrylamide class validated in fragment-based covalent kinase inhibitor discovery, 3-amino-2-cyanoacrylamide serves as a core building block for constructing fragment libraries targeting noncatalytic cysteines in kinases (RSK2, MSK1, BTK, FGFR) [1][2]. The cyanoacrylamide scaffold provides reversible covalent engagement with residence times tunable from minutes to 7 days, a property not achievable with acrylamide-based warheads [1]. The 3-amino group offers a synthetic handle for amide coupling or reductive amination to introduce kinase-recognition elements, while the 2-cyano group maintains the electrophilic character essential for cysteine targeting. This compound is appropriate for fragment-based drug discovery programs prioritizing reversible covalent mechanisms to mitigate off-target haptenization risks inherent to irreversible inhibitors [3].

Push-Pull Olefin Building Block for Diversity-Oriented Heterocyclic Synthesis

The dual donor-acceptor architecture of 3-amino-2-cyanoacrylamide enables its use as a versatile synthon for generating diverse heterocyclic libraries [1]. The 3-amino group enables direct cyclization to pyrazoles (with hydrazines), pyrimidines (with ureas or amidines), and quinolinecarbonitriles (with POCl₃), each in a single synthetic operation [2]. The cyanoacrylamide core can also participate in multicomponent reactions (MCRs), Knoevenagel condensations, and Michael additions, allowing access to scaffolds that would require 2–3 additional steps from unsubstituted cyanoacetamide starting materials [3]. This compound is recommended for medicinal chemistry groups conducting scaffold-hopping campaigns or seeking to maximize heterocyclic chemical space exploration from a single, readily diversifiable intermediate.

Michael Acceptor Probe for Thiol-Reactivity and Covalency Screening Assays

The defined electronic properties of 3-amino-2-cyanoacrylamide—specifically the enhanced electrophilicity of the β-carbon conferred by the 2-cyano group, computationally characterized by a transition-state C–S bond length of 2.81 Å in thiol-Michael addition [1]—make it suitable as a reference electrophile for benchmarking thiol reactivity in biochemical assays. Unlike acrylamide probes that form irreversible adducts, the cyanoacrylamide scaffold enables reversible cysteine engagement, allowing it to serve as a calibration standard in glutathione (GSH) reactivity assays, NMR-based binding kinetics studies, and covalent fragment screening cascades [2]. Its low molecular weight (111.10 g/mol) and dual amino/cyano functional groups provide multiple analytical handles (UV, MS, NMR) for detection and quantification in assay development.

Quote Request

Request a Quote for 3-Amino-2-cyanoacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.